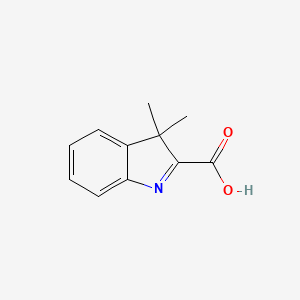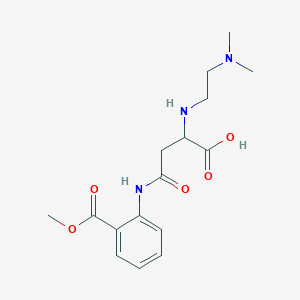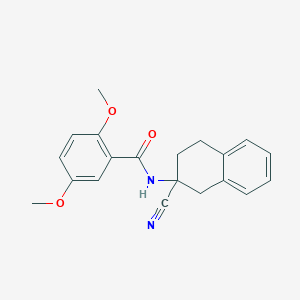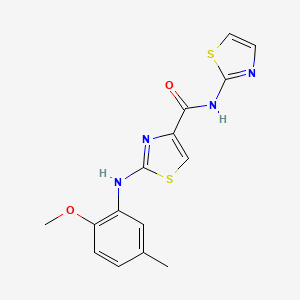
Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate (DTB-MDP) is a synthetic compound of interest in the field of organic chemistry. It is a dicarboxylate ester with a structure that is unique and has a variety of applications in scientific research. It has a wide range of uses in the laboratory, and its mechanism of action and biochemical and physiological effects are being studied to further understand its potential applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
Di-tert-butyl 5-methyl-2,4-dioxopyrimidine-1,3(2H,4H)-dicarboxylate and its derivatives are often used in chemical syntheses. For example, Gol'dfarb and Konstantinov (1958) demonstrated the structural modification of related compounds through acetylation and formylation processes (Gol'dfarb & Konstantinov, 1958). Similarly, Amberg and Seebach (1990) explored the use of related derivatives as intermediates in the synthesis of β-Hydroxycarboxylic Acids (Amberg & Seebach, 1990).
Role in Synthesis of Pharmaceutical Compounds
This compound and its analogs have been instrumental in the development of pharmaceutical agents. For instance, Ye et al. (2015) identified and characterized impurities in the synthesis of a compound (DB-6) used for combating acute liver failure, where similar compounds played a crucial role (Ye et al., 2015).
Advancements in Organic Chemistry
Research by Zinchenko et al. (2018) on the interaction of similar compounds with glycine esters highlights the compound's significance in advancing the field of organic chemistry and synthesizing biologically active compounds (Zinchenko et al., 2018).
Industrial Applications
The compound's derivatives also find applications in industrial contexts. For instance, Ju (2014) synthesized an antioxidant derivative for use in natural rubber, showcasing the compound's utility in material science and industrial applications (Ju, 2014).
Propiedades
IUPAC Name |
ditert-butyl 5-methyl-2,4-dioxopyrimidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O6/c1-9-8-16(12(20)22-14(2,3)4)11(19)17(10(9)18)13(21)23-15(5,6)7/h8H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNPMTPOCIYNPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N(C1=O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Aminomethyl)morpholin-3-yl]methanol](/img/structure/B2890202.png)


![N-(2-(benzofuran-2-yl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2890207.png)
![6-(trifluoromethyl)-N'-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)pyridine-3-carbohydrazide](/img/structure/B2890208.png)



![5-[2-chloroethyl(methyl)sulfamoyl]-N-(1,1-dioxothiolan-3-yl)-2-methoxybenzamide](/img/structure/B2890219.png)
![1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime](/img/structure/B2890221.png)

![2-{8,9-dimethoxy-5-oxo-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(4-ethylphenyl)acetamide](/img/structure/B2890223.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-phenylacetate](/img/structure/B2890225.png)